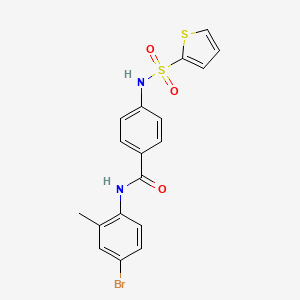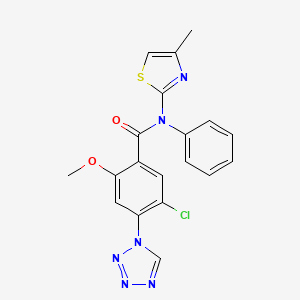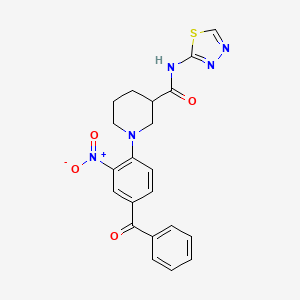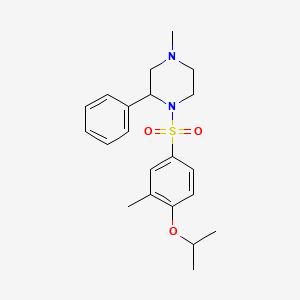
N-(4-bromo-2-methylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-bromo-2-methylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide is a synthetic organic compound that features a brominated aromatic ring and a thiophene sulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-methylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of a bromine atom to the aromatic ring.
Sulfonylation: Attachment of the thiophene sulfonyl group.
Amidation: Formation of the benzamide structure.
Each step would require specific reagents and conditions, such as:
Bromination: Using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Sulfonylation: Using sulfonyl chlorides in the presence of a base.
Amidation: Using amines and carboxylic acid derivatives under dehydrating conditions.
Industrial Production Methods
Industrial production methods would scale up these reactions, often optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-bromo-2-methylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Using nucleophiles or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action for N-(4-bromo-2-methylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets, such as enzymes or receptors, modulating their activity through binding interactions.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-bromo-2-methylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide: can be compared with other sulfonylamino benzamides or brominated aromatic compounds.
Thiophene derivatives: Compounds containing the thiophene ring.
Benzamide derivatives: Compounds containing the benzamide structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart unique chemical and biological properties.
Propiedades
IUPAC Name |
N-(4-bromo-2-methylphenyl)-4-(thiophen-2-ylsulfonylamino)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O3S2/c1-12-11-14(19)6-9-16(12)20-18(22)13-4-7-15(8-5-13)21-26(23,24)17-3-2-10-25-17/h2-11,21H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXSVXADJJVTMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[3-[4-[2-(1H-indol-3-yl)acetyl]piperazin-1-yl]-3-oxopropyl]-2H-phthalazine-1,4-dione](/img/structure/B6621932.png)
![tert-butyl N-[4-[[5-(dimethylsulfamoyl)furan-2-carbonyl]amino]-2-methoxyphenyl]carbamate](/img/structure/B6621940.png)

![10-[[1-(2-Methoxy-5-methylphenyl)tetrazol-5-yl]sulfanylmethyl]-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B6621951.png)
![Tert-butyl 4-[[5-[(1,1-dioxothiolan-3-yl)methyl]-1,3,4-oxadiazol-2-yl]sulfanylmethyl]-2,2-dimethyl-1,3-oxazolidine-3-carboxylate](/img/structure/B6621956.png)
![3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1-(4-ethoxyphenyl)pyrazin-2(1H)-one](/img/structure/B6621959.png)
![N-{1-[2-(benzylamino)-2-oxoethyl]-1H-1,2,4-triazol-3-yl}-4-methylbenzamide](/img/structure/B6621967.png)

![3-[2-Hydroxy-3-(2-propan-2-ylphenoxy)propyl]-5-(2-methylpropyl)imidazolidine-2,4-dione](/img/structure/B6622013.png)
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyrrolidin-2-one](/img/structure/B6622018.png)
![N-[3-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propyl]-1-methylindole-3-carboxamide](/img/structure/B6622031.png)
![N-[2-(3-chlorophenyl)ethyl]-2-(1,2,4-triazol-1-yl)pyridine-3-carboxamide](/img/structure/B6622032.png)
![2-[(5,6-Difluorobenzimidazol-1-yl)methyl]pentanedinitrile](/img/structure/B6622042.png)
